molecular formula C16H24ClNO2 B2898743 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1052515-59-9

2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B2898743
CAS No.: 1052515-59-9
M. Wt: 297.82
InChI Key: QFXKSZXSWRDCPL-UHFFFAOYSA-N
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Description

2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with dimethyl groups and an ethoxybenzaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride typically involves the following steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 3,5-dimethylpiperidine. This can be achieved through the hydrogenation of 3,5-dimethylpyridine using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

  • Ethoxylation: : The next step is the ethoxylation of the piperidine intermediate. This involves reacting 3,5-dimethylpiperidine with ethylene oxide in the presence of a base such as sodium hydroxide (NaOH) to form 2-(3,5-dimethyl-1-piperidinyl)ethanol.

  • Aldehyde Formation: : The final step involves the reaction of 2-(3,5-dimethyl-1-piperidinyl)ethanol with benzaldehyde in the presence of an acid catalyst such as hydrochloric acid (HCl) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to maintain the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The piperidine ring can undergo substitution reactions, where the dimethyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzoic acid.

    Reduction: 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride has several scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

  • Biology: : Employed in the study of biological pathways and mechanisms. It can be used to investigate the interactions between small molecules and biological targets.

  • Medicine: : Potential applications in drug development, particularly in the design of compounds with therapeutic properties. It may be used in the synthesis of drugs targeting specific receptors or enzymes.

  • Industry: : Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for specific industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzoic acid: An oxidized derivative with different chemical properties.

    2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzyl alcohol: A reduced derivative with distinct reactivity.

    2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzene: A simpler analog lacking the aldehyde group.

Uniqueness

2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-13-9-14(2)11-17(10-13)7-8-19-16-6-4-3-5-15(16)12-18;/h3-6,12-14H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXKSZXSWRDCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CCOC2=CC=CC=C2C=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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